![molecular formula C12H13NO4 B15315070 rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is an intriguing molecule with a distinct bicyclic structure that has garnered attention in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of carefully controlled reactions. Starting from readily available starting materials, the synthetic pathway may include steps such as condensation, cyclization, and functional group transformations. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would involve scaling up the laboratory procedures while maintaining strict quality control standards. Automated synthesis techniques, continuous flow reactors, and advanced purification methods are employed to ensure consistent production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its functional groups, enabling the synthesis of derivatives with enhanced properties or different applications.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions are tailored to the specific transformation desired, ensuring optimal yields and minimal side products.
Major Products Formed: Depending on the reaction type, the compound can yield a range of products. For instance, oxidation might convert it into a ketone or aldehyde, while nucleophilic substitution could introduce new substituents at specific positions on the molecule, altering its chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid serves as a valuable intermediate in the synthesis of complex molecules
Biology: Biologically, this compound may be explored for its interactions with biological macromolecules. Its structure allows for potential binding to enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: In the medical field, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid could be investigated for its therapeutic potential. Its interactions with biological targets might offer insights into new treatments for diseases or conditions where modulation of specific biochemical pathways is beneficial.
Industry: Industrially, the compound's stability and reactivity make it useful in the development of specialty chemicals and advanced materials
Mecanismo De Acción
Effects and Targets: The mechanism by which rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play crucial roles in biological systems. By binding to these targets, the compound may modulate their activity, leading to a range of biochemical responses.
Molecular Pathways: The pathways involved in the compound's mechanism of action are determined by its structural features and the functional groups present. These pathways might include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include other bicyclic molecules with varying substituents. Examples might include different derivatives of oxabicyclo[2.1.1]hexane structures or compounds with similar functional groups but differing ring systems.
Uniqueness: The uniqueness of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific combination of a bicyclic framework with a methoxypyridinyl substituent. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity that sets it apart from other related molecules.
Conclusion
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a fascinating compound with a wide array of applications in various scientific fields. Its unique structure, versatile reactivity, and potential for biological interactions make it a valuable molecule for further study and development in both academic and industrial settings.
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(1S,4R,5R)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-9-3-2-7(5-13-9)12-4-8(17-6-12)10(12)11(14)15/h2-3,5,8,10H,4,6H2,1H3,(H,14,15)/t8-,10+,12-/m0/s1 |
Clave InChI |
TUSJUZRFKVDXPM-XRNSZHNASA-N |
SMILES isomérico |
COC1=NC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
SMILES canónico |
COC1=NC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


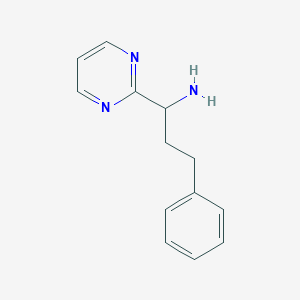
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
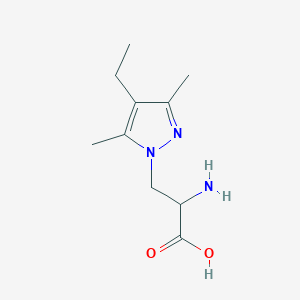
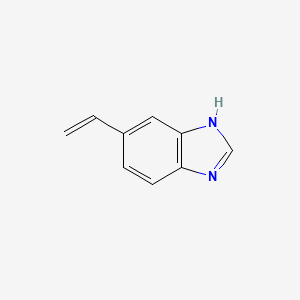
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
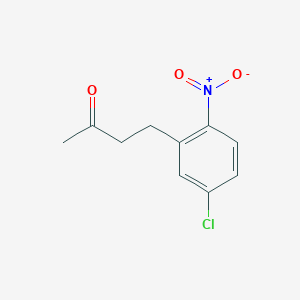
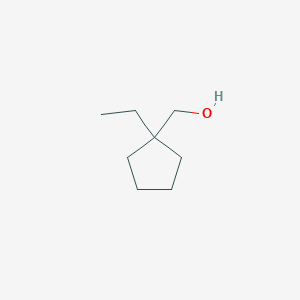

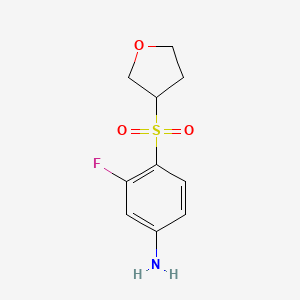
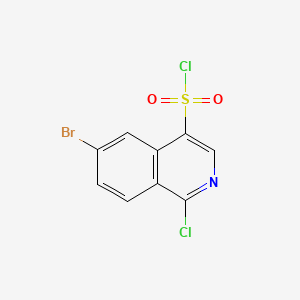
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
